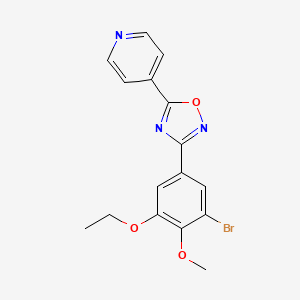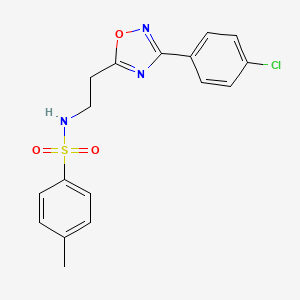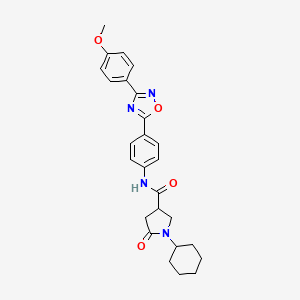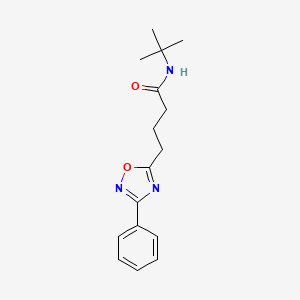
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in many physiological processes, including learning and memory. The inhibition of glutamate transporters by TBOA has potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide inhibits the activity of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. This leads to an accumulation of extracellular glutamate, which can activate glutamate receptors and cause excitotoxicity. N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to be a potent inhibitor of the glutamate transporter subtype EAAT2, which is primarily expressed in astrocytes.
Biochemical and Physiological Effects:
Studies have shown that N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can induce seizures and cause neuronal damage in certain models. However, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have neuroprotective effects in other models of neurological disorders. N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase the level of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. However, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have neuroprotective effects in certain models of stroke and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a potent and selective inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of glutamate in various physiological processes. However, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have off-target effects, which can complicate the interpretation of results. Additionally, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a short half-life and can be rapidly metabolized in vivo, which can limit its utility in certain experiments.
Future Directions
There are several future directions for the study of N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the investigation of the neuroprotective effects of N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in various models of neurological disorders. Additionally, the role of glutamate transporters in various physiological processes, such as learning and memory, is an area of ongoing research. Finally, the development of new methods for the delivery of N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide to the brain could enhance its therapeutic potential.
Synthesis Methods
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multi-step process starting from tert-butyl acrylate and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. The final step involves the coupling of the intermediate with 1,4-dibromobutane to form N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
Scientific Research Applications
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Studies have shown that N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can increase the level of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. However, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have neuroprotective effects in certain models of stroke and neurodegenerative diseases.
properties
IUPAC Name |
N-tert-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)18-13(20)10-7-11-14-17-15(19-21-14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWRYWWPJMBTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

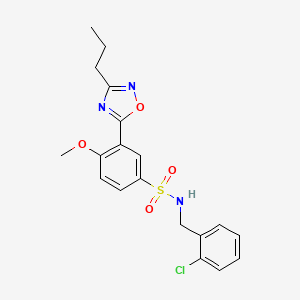
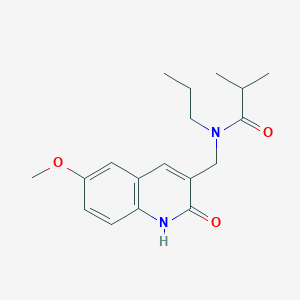
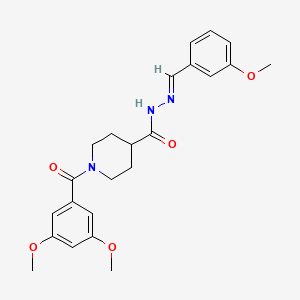
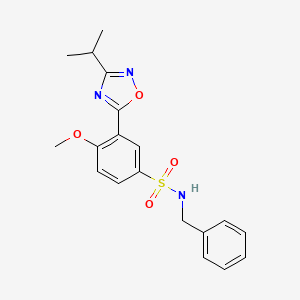


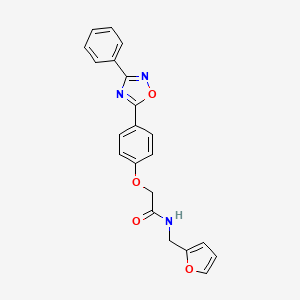
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)
![(E)-N'-(2-fluorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710903.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
